molecular formula C21H26N2O3 B5375394 1-({3-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)piperidine-4-carboxamide

1-({3-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)piperidine-4-carboxamide

Cat. No.: B5375394
M. Wt: 354.4 g/mol
InChI Key: ILGYWHBFEBAVHO-UHFFFAOYSA-N
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Description

1-({3-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a phenyl group, and a hydroxycyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({3-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)piperidine-4-carboxamide involves multiple steps, starting with the preparation of key intermediates. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include the use of continuous flow reactors and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-({3-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-({3-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-({3-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxycyclohexyl phenyl ketone
  • 1-Ethynyl-1-cyclohexanol
  • 1-Phenyl-2-propyn-1-one

Uniqueness

1-({3-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-[3-[2-(1-hydroxycyclohexyl)ethynyl]benzoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c22-19(24)17-8-13-23(14-9-17)20(25)18-6-4-5-16(15-18)7-12-21(26)10-2-1-3-11-21/h4-6,15,17,26H,1-3,8-11,13-14H2,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGYWHBFEBAVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC(=CC=C2)C(=O)N3CCC(CC3)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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